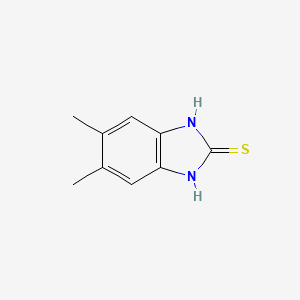

5,6-dimethyl-1H-benzimidazole-2-thiol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 91882. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,6-dimethyl-1,3-dihydrobenzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-5-3-7-8(4-6(5)2)11-9(12)10-7/h3-4H,1-2H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKUXMYYDAQIJRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369664 | |

| Record name | 5,6-dimethyl-1H-benzimidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3287-79-4 | |

| Record name | 3287-79-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,6-dimethyl-1H-benzimidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide: Synthesis of 5,6-Dimethyl-1H-benzimidazole-2-thiol from 4,5-Dimethyl-o-phenylenediamine

This guide provides a comprehensive overview of the synthesis, mechanism, and application of 5,6-dimethyl-1H-benzimidazole-2-thiol, a key heterocyclic scaffold in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not only a precise experimental protocol but also the underlying scientific principles that govern the synthesis, ensuring both reproducibility and a deeper understanding for researchers, scientists, and drug development professionals.

Strategic Overview: The Significance of the Benzimidazole Core

The benzimidazole ring system is a privileged scaffold in pharmaceutical development, forming the core structure of numerous marketed drugs such as the proton pump inhibitor omeprazole and the anthelmintic mebendazole.[1] Its biological significance is partly due to its structural resemblance to purines, allowing it to interact with various biopolymers.[1] The specific target of this guide, this compound, is of particular interest as the 5,6-dimethylbenzimidazole moiety is an integral component of the structure of Vitamin B12.[1]

The synthesis detailed herein is a classic cyclocondensation reaction. It begins with an appropriately substituted ortho-diamine, which, for the synthesis of the title compound, is 4,5-dimethyl-1,2-phenylenediamine . This precursor undergoes reaction with a one-carbon synthon that also provides the sulfur atom, typically carbon disulfide or a derivative like potassium ethyl xanthate, to form the five-membered imidazole ring fused to the benzene ring.

Reaction Scheme and Mechanism

The core of this synthesis is the formation of the benzimidazole ring through the reaction of a diamine with a thiocarbonyl source. The overall transformation is depicted below.

Caption: Overall reaction scheme for the synthesis of the target compound.

Mechanistic Insights:

The reaction proceeds via a two-step mechanism:

-

Formation of a Thiourea Intermediate: The reaction is initiated by the nucleophilic attack of one of the amino groups of 4,5-dimethyl-1,2-phenylenediamine on the electrophilic carbon of carbon disulfide (activated by the base, KOH). This forms a dithiocarbamate intermediate, which then rapidly forms a substituted thiourea derivative.

-

Intramolecular Cyclization and Tautomerization: The second amino group of the thiourea intermediate performs an intramolecular nucleophilic attack on the thiocarbonyl carbon. This cyclization step results in the elimination of a molecule of hydrogen sulfide (H₂S), leading to the formation of the stable, aromatic benzimidazole ring. The final product exists in a tautomeric equilibrium between the thione (-C=S) and thiol (-SH) forms, with the thione form generally being more stable in the solid state.[2]

Experimental Protocol

This procedure is adapted from a well-established method for synthesizing 2-mercaptobenzimidazoles, known for its reliability and high yield.[3]

3.1. Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mol) | Molar Ratio |

| 4,5-Dimethyl-1,2-phenylenediamine | C₈H₁₂N₂ | 136.19[4] | 13.62 g | 0.10 | 1.0 |

| Potassium Hydroxide (KOH) | KOH | 56.11 | 6.2 g | 0.11 | 1.1 |

| Carbon Disulfide (CS₂) | CS₂ | 76.13 | 8.4 g (6.6 mL) | 0.11 | 1.1 |

| Ethanol (95%) | C₂H₅OH | - | 100 mL | - | - |

| Water | H₂O | - | 15 mL | - | - |

| Acetic Acid (Glacial) | CH₃COOH | - | ~10 mL | - | - |

| Decolorizing Carbon (Norit) | C | - | 2 g | - | - |

3.2. Step-by-Step Procedure

-

Reaction Setup: In a 500 mL round-bottomed flask equipped with a reflux condenser, combine 4,5-dimethyl-1,2-phenylenediamine (13.62 g), potassium hydroxide (6.2 g), 95% ethanol (100 mL), and water (15 mL).

-

Addition of Carbon Disulfide: While stirring the mixture, carefully add carbon disulfide (6.6 mL). Caution: Carbon disulfide is highly volatile, flammable, and toxic. This step must be performed in a well-ventilated fume hood.

-

Reflux: Heat the reaction mixture to reflux using a heating mantle. The solution will turn dark. Maintain a gentle reflux for 3 hours.

-

Decolorization: After 3 hours, remove the flask from the heat and cautiously add 2 g of decolorizing carbon (Norit) to the hot mixture. Reheat the mixture to reflux for an additional 10 minutes.

-

Filtration: Filter the hot mixture through a pre-heated Büchner funnel to remove the decolorizing carbon. Rapid filtration is necessary to prevent premature crystallization of the product in the funnel.[5]

-

Precipitation: Transfer the hot, clear filtrate to a 1 L beaker. Heat the solution to approximately 60-70°C and add 100 mL of warm water. While stirring vigorously, add a solution of glacial acetic acid (~10 mL) in 20 mL of water dropwise until the solution is acidic. The product will precipitate as a crystalline solid.[3]

-

Isolation and Drying: Cool the mixture in an ice bath for at least 1 hour to ensure complete crystallization. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with cold water (2 x 50 mL) to remove any remaining impurities. Dry the product in an oven at 50-60°C overnight.

3.3. Expected Yield and Characterization

-

Yield: 80-90%.

-

Appearance: A light pink or off-white crystalline solid.[6]

-

Melting Point: The parent compound, 2-mercaptobenzimidazole, melts at 303-304°C.[3] The 5,6-dimethyl derivative is expected to have a similarly high melting point.

-

Spectroscopic Characterization:

-

¹H NMR: Expected signals would include a singlet for the two aromatic protons, a singlet for the two methyl groups (around δ 2.2-2.3 ppm), and a broad singlet for the N-H and S-H protons (which can be exchangeable with D₂O) at a downfield chemical shift (typically > δ 12 ppm).[1][7]

-

¹³C NMR: Signals corresponding to the aromatic carbons, the two equivalent methyl carbons (around δ 18-20 ppm), and a characteristic thiocarbonyl (C=S) carbon signal at a downfield position (around δ 168 ppm).[1]

-

IR Spectroscopy: Presence of a broad N-H stretching band around 3100-3400 cm⁻¹ and a characteristic C=S stretching band.

-

Safety and Handling Precautions

-

4,5-Dimethyl-1,2-phenylenediamine: Can be toxic if inhaled, ingested, or absorbed through the skin. It is a suspected mutagen.

-

Carbon Disulfide (CS₂): Extremely flammable with a low autoignition temperature. It is highly toxic and can cause severe nerve damage. All operations must be conducted in a certified chemical fume hood.

-

Potassium Hydroxide (KOH): Corrosive and can cause severe skin and eye burns.

-

Acetic Acid: Corrosive and causes burns.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves, must be worn at all times.

Conclusion and Future Directions

The synthesis of this compound via cyclocondensation of 4,5-dimethyl-1,2-phenylenediamine and carbon disulfide is a robust, efficient, and high-yielding procedure.[3] The resulting compound is a valuable building block for the synthesis of more complex molecules with a wide range of pharmacological activities, including potential applications as antifungal, anti-diabetic, and antiulcer agents.[1][7][8] This guide provides the necessary detail for researchers to confidently reproduce this synthesis and utilize the product in further drug discovery and development programs.

References

[9] An In-depth Technical Guide to 4,5-Dimethyl-o-phenylenediamine. Benchchem. Available at: [1] Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules. Available at: [6] this compound. Barcelona Fine Chemicals. Available at: [5] Benzimidazole. Organic Syntheses Procedure. Available at: [Link] [7] Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. Molecules. Available at: [4] 4,5-Dimethyl-1,2-phenylenediamine. PubChem. Available at: [Link] [3] 2-mercaptobenzimidazole. Organic Syntheses Procedure. Available at: [Link] [8] Benzimidazole: A Versatile Pharmacophore For Diverse Therapeutic Applications. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link] [2] Synthesis and Antimicrobial Activities of Some Novel Benzimidazole and Benzotriazole Derivatives containing β-Lactam Moiety. Life Science Journal. Available at: [Link]

Sources

- 1. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 4,5-Dimethyl-1,2-phenylenediamine | C8H12N2 | CID 76635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. barcelonafinechemicals.com [barcelonafinechemicals.com]

- 7. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to 5,6-dimethyl-1H-benzimidazole-2-thiol (CAS: 3287-79-4) for Researchers and Drug Development Professionals

Abstract

5,6-dimethyl-1H-benzimidazole-2-thiol is a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of benzimidazole, a scaffold found in vital biomolecules such as vitamin B12, it represents a versatile building block for the synthesis of novel therapeutic agents.[1] The benzimidazole core is associated with a wide array of pharmacological activities, including antifungal, anthelmintic, anti-HIV, antihistaminic, antiulcer, cardiotonic, antihypertensive, and neuroleptic effects.[1] This guide provides an in-depth technical overview of this compound, covering its physicochemical properties, a detailed synthesis protocol, potential mechanisms of action, and applications in drug discovery. This document is intended to serve as a foundational resource for researchers and professionals engaged in the development of new pharmaceuticals.

Core Physicochemical Properties

A fundamental understanding of the physicochemical characteristics of this compound is crucial for its application in a research and development setting. These properties influence its solubility, stability, and suitability for various experimental conditions.

| Property | Value | Reference |

| CAS Number | 3287-79-4 | [2][3] |

| Molecular Formula | C9H10N2S | [2][3][4][5] |

| Molecular Weight | 178.26 g/mol | [2][5] |

| Appearance | Light pink solid | [2] |

| Purity | >97% by NMR | [2] |

| Synonyms | 5,6-dimethyl-1,3-dihydrobenzimidazole-2-thione, 5,6-dimethyl-2-mercaptobenzimidazole, 2-Mercapto-5,6-dimethylbenzimidazole | [2] |

Synthesis and Characterization: A Self-Validating Protocol

The synthesis of this compound is typically achieved through the cyclocondensation of 4,5-dimethyl-1,2-phenylenediamine with a thiocarbonyl source, such as carbon disulfide. This method is reliable and scalable for laboratory purposes.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the synthesis of benzimidazole-2-thiols.[6]

Materials:

-

4,5-dimethyl-1,2-phenylenediamine

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

Ethanol (95%)

-

Water

-

Hydrochloric acid (HCl), dilute

-

Activated charcoal

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (1.1 eq) in a mixture of ethanol (50 mL) and water (10 mL).

-

Addition of Diamine: To the stirred alkaline solution, add 4,5-dimethyl-1,2-phenylenediamine (1.0 eq).

-

Addition of Carbon Disulfide: Cool the mixture in an ice bath and add carbon disulfide (1.2 eq) dropwise over 30 minutes. Caution: Carbon disulfide is highly volatile and flammable. This step should be performed in a well-ventilated fume hood.

-

Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Decolorization: After reflux, add a small amount of activated charcoal to the hot reaction mixture and continue to reflux for an additional 15 minutes.

-

Filtration: Filter the hot reaction mixture through a fluted filter paper to remove the activated charcoal.

-

Precipitation: Cool the filtrate in an ice bath and acidify with dilute hydrochloric acid until the pH is approximately 6. The product will precipitate as a solid.

-

Isolation and Washing: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove any inorganic salts.

-

Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Characterization: The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination.

Synthesis Workflow Diagram

Caption: A step-by-step workflow for the synthesis of this compound.

Biological Activity and Potential Mechanism of Action

The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[7] These activities are often attributed to the ability of the benzimidazole ring system to mimic natural purines, allowing them to interact with various biological targets.

While the specific mechanism of action for this compound is not extensively documented, insights can be drawn from related benzimidazole-2-thiol derivatives. For instance, novel 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols have been synthesized and identified as potent anti-diabetic agents through the inhibition of α-glucosidase.[8][9] The thiol group at the 2-position is a key feature, as it can participate in hydrogen bonding and other interactions within the active sites of enzymes.

Furthermore, benzimidazole derivatives have been investigated for their antimicrobial properties.[10] The proposed mechanism often involves the inhibition of essential microbial enzymes or interference with cellular processes. The structural similarity of benzimidazoles to purines can lead to the disruption of nucleic acid and protein synthesis in pathogens.

Hypothesized Signaling Pathway Modulation

Caption: A generalized workflow for a drug discovery and development program utilizing the this compound scaffold.

Conclusion

This compound is a compound with a rich heritage in medicinal chemistry and significant potential for the future of drug discovery. Its straightforward synthesis, versatile chemical nature, and the established biological importance of the benzimidazole scaffold make it an attractive starting point for the development of novel therapeutics. This guide has provided a comprehensive overview of its key technical aspects to empower researchers and drug development professionals in their endeavors to translate the promise of this molecule into tangible clinical benefits.

References

-

Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. National Institutes of Health.

-

(PDF) Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. ResearchGate.

-

This compound. Barcelona Fine Chemicals.

-

This compound | C9H10N2S. PubChem.

-

The role of benzimidazole compounds in drug development. Pharmaceutical Intermediates.

-

Physicochemical properties of benzimidazole fungicides and their main metabolite. ResearchGate.

-

An Overview of the Bioactive Properties of Benzimidazole Derivatives. ResearchGate.

-

This compound. Santa Cruz Biotechnology.

-

Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. Semantic Scholar.

-

Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. National Institutes of Health.

-

Benzylamine hydrochloride | CAS 3287-99-8. AdipoGen Life Sciences.

-

3287-49-4|this compound. BLDpharm.

-

5,6-Dimethoxy-1H-benzimidazole-2-thiol. Benchchem.

-

(PDF) Synthesis and Antimicrobial Activities of Some Novel Benzimidazole and Benzotriazole Derivatives containing β-Lactam Moiety. ResearchGate.

-

New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances.

-

The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Research Results in Pharmacology.

-

Benzylamine hydrochloride | CAS:3287-99-8. BioCrick.

-

Thiols - Custom chemicals & building blocks product catalogue.

-

Benzylamine hydrochloride | CAS 3287-99-8. Santa Cruz Biotechnology.

-

This compound - Building Blocks. ChemDiv.

Sources

- 1. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. barcelonafinechemicals.com [barcelonafinechemicals.com]

- 3. Compound this compound - Chemdiv [chemdiv.com]

- 4. This compound | C9H10N2S | CID 2731017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07419A [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5,6-dimethyl-1H-benzimidazole-2-thiol: Molecular Structure, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5,6-dimethyl-1H-benzimidazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry. The benzimidazole scaffold is a well-established pharmacophore present in numerous approved drugs, and the 2-thiol functionalization offers unique chemical properties and biological activities.[1] This document delves into the detailed molecular structure, synthesis methodologies, spectroscopic characterization, and known biological activities of this compound, with a particular focus on its potential applications in drug discovery and development.

Introduction

Benzimidazole derivatives have long been a cornerstone of medicinal chemistry, exhibiting a wide array of pharmacological activities, including antifungal, anthelmintic, anti-HIV, and antihypertensive properties.[1] The structural similarity of the benzimidazole nucleus to purines allows for interaction with various biological targets. The subject of this guide, this compound, incorporates a thiol group at the 2-position of the 5,6-dimethylbenzimidazole core. This thiol group introduces the potential for thione-thiol tautomerism, influencing its reactivity and biological interactions. This guide aims to provide a detailed technical resource for researchers working with or considering this compound for their drug discovery programs.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a fused benzene and imidazole ring system, with methyl groups at positions 5 and 6, and a thiol group at position 2.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C9H10N2S | [2][3] |

| Molecular Weight | 178.26 g/mol | [2] |

| Appearance | Light pink solid | [2] |

| Purity | >97% by NMR | [2] |

| Hazard Codes | H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [2] |

| Storage | +20°C | [2] |

Tautomerism

This compound can exist in two tautomeric forms: the thiol form and the thione form. This equilibrium is a crucial aspect of its chemistry, influencing its reactivity and interaction with biological targets. The thione form is generally considered to be the more stable tautomer in the solid state.

Caption: Thiol-thione tautomerism of this compound.

Synthesis of this compound

The synthesis of this compound typically involves the cyclization of 4,5-dimethyl-1,2-phenylenediamine with a thiocarbonyl source. Several reagents can be employed for this purpose, including carbon disulfide, thiourea, and potassium ethyl xanthate.

General Synthetic Pathway

The overall synthetic strategy is depicted below. The key step is the formation of the benzimidazole ring with the concomitant introduction of the thiol/thione functionality.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Example using Carbon Disulfide)

This protocol is adapted from general methods for the synthesis of 2-mercaptobenzimidazoles.

Materials:

-

4,5-Dimethyl-1,2-phenylenediamine

-

Carbon disulfide (CS2)

-

Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve potassium hydroxide in a mixture of ethanol and water in a round-bottom flask equipped with a reflux condenser.

-

Add 4,5-dimethyl-1,2-phenylenediamine to the stirred solution.

-

Slowly add carbon disulfide to the reaction mixture.

-

Reflux the mixture for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, the reaction mixture is poured into an excess of water.

-

The solution is then acidified with hydrochloric acid to precipitate the product.

-

The crude product is collected by filtration, washed with water, and dried.

-

Recrystallization from a suitable solvent, such as ethanol/water, can be performed for further purification.

Spectroscopic Characterization

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the benzene ring, the N-H protons of the imidazole ring, and the protons of the two methyl groups. The chemical shifts of the aromatic protons will be influenced by the electron-donating methyl groups. The N-H protons typically appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the carbons of the methyl groups, and the C=S carbon of the thione tautomer, which typically resonates at a characteristic downfield chemical shift. For the N-acetylated precursor, 1-(5,6-dimethyl-2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone, the two methyl groups on the benzene ring appear at δ 18.6 and 18.9 ppm, while the C=S carbon appears at δ 168.4 ppm.[4]

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key absorption bands are expected for the N-H stretching vibrations of the imidazole ring, C-H stretching of the aromatic and methyl groups, C=C stretching of the benzene ring, and the C=S stretching of the thione tautomer. For the related 5-methyl-1H-benzo[d]imidazole-2-thiol, characteristic IR peaks are observed for N-H (3124 cm⁻¹), S-H (2567 cm⁻¹), aromatic C-H (3041, 3093 cm⁻¹), aliphatic C-H (2962, 2868 cm⁻¹), C=N (1620 cm⁻¹), and aromatic C=C (1467-1521 cm⁻¹).[2]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M+) corresponding to the molecular weight of 178.26 would be expected in the mass spectrum.

Biological Activities and Potential Applications

Benzimidazole-2-thiol derivatives are known to exhibit a range of biological activities. While specific in-depth studies on this compound are limited, research on closely related analogs provides strong indications of its potential therapeutic applications.

Ophthalmic Hypotensive Activity

A study on 5-R-1H-benzo[d]imidazole-2-thiol derivatives demonstrated significant intraocular pressure (IOP) lowering effects in both normotensive and glaucomatous animal models.[5] One of the most active compounds in the series reduced IOP by 31.37% in normotensive animals.[5] This suggests that this compound could be a promising candidate for the development of new anti-glaucoma agents. The exact mechanism for this hypotensive effect is still under investigation but may involve interactions with ocular melatonin receptors or other pathways involved in aqueous humor dynamics.[5]

Sources

- 1. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. barcelonafinechemicals.com [barcelonafinechemicals.com]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions | Research Results in Pharmacology [rrpharmacology.ru]

5,6-dimethyl-1H-benzimidazole-2-thiol tautomerism thione-thiol form

An In-Depth Technical Guide to the Thione-Thiol Tautomerism of 5,6-dimethyl-1H-benzimidazole-2-thiol

Abstract

The phenomenon of tautomerism, the dynamic equilibrium between two readily interconvertible structural isomers, is of paramount importance in medicinal chemistry and materials science. The specific case of thione-thiol tautomerism in heterocyclic systems like this compound dictates its physicochemical properties, reactivity, and biological interactions. This technical guide provides a comprehensive exploration of this tautomeric system, synthesizing theoretical calculations, spectroscopic evidence, and practical experimental protocols. We delve into the factors governing the equilibrium and discuss the implications for researchers in drug development, offering a robust framework for the characterization and understanding of this versatile scaffold.

Introduction: The Significance of Tautomerism in Benzimidazole Scaffolds

Benzimidazole derivatives are a cornerstone in pharmaceutical development, forming the core structure of drugs with diverse therapeutic applications, including proton pump inhibitors (e.g., omeprazole), anthelmintics, and antihistaminics[1]. The biological activity of these molecules is intimately linked to their three-dimensional structure and electronic properties. Tautomerism introduces a critical layer of complexity and opportunity.

The this compound molecule can exist in two tautomeric forms: the thione form (a cyclic thiourea) and the thiol form (a mercapto-benzimidazole). The position of this equilibrium influences hydrogen bonding capabilities, lipophilicity, and the ability to coordinate with metal ions, all of which are critical for receptor binding and metabolic stability. An understanding of this dynamic is therefore not merely academic but essential for rational drug design. Computational and experimental studies consistently demonstrate that for 2-mercaptobenzimidazoles, the thione form is overwhelmingly predominant in both solid and solution phases[1][2].

Theoretical Framework: Unraveling Tautomer Stability

Quantum chemical calculations provide profound insights into the intrinsic stability of tautomers, stripping away environmental effects to reveal the electronic and energetic fundamentals.

Computational Methodologies

A variety of computational methods, from semi-empirical (like AM1, PM3) to more robust Density Functional Theory (DFT) approaches (e.g., B3LYP/6-311G**), have been employed to model the tautomerism of benzimidazole-2-thiones[2][3]. These calculations typically involve full geometry optimization of both the thione and thiol tautomers to locate their respective energy minima on the potential energy surface.

The Predominance of the Thione Form

Theoretical studies consistently and unequivocally conclude that the thione tautomer is significantly more stable than the thiol tautomer.

-

Energy Difference : Calculations indicate the thione form is more stable by approximately 51–55 kJ/mol[4]. This large energy gap explains the experimental challenge in directly observing the thiol tautomer under normal conditions.

-

Causality : The superior stability of the thione form is attributed to the greater strength of the C=O and N-H bonds relative to the C=N and O-H bonds in the enol form of a ketone-enol system, and by analogy, the C=S and N-H bonds are energetically favored over the C=N and S-H bonds in the thione-thiol system. Furthermore, the thione form benefits from a more favorable distribution of electron density and resonance stabilization within the cyclic amide-like structure.

The workflow for such a theoretical investigation is depicted below.

Sources

solubility of 5,6-dimethyl-1H-benzimidazole-2-thiol in organic solvents

An In-Depth Technical Guide to the Solubility of 5,6-dimethyl-1H-benzimidazole-2-thiol in Organic Solvents

Authored by: A Senior Application Scientist

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] As a benzimidazole derivative, it forms the structural core of various pharmacologically active agents. The therapeutic efficacy and manufacturability of such compounds are intrinsically linked to their physicochemical properties, with solubility being a critical parameter. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the , tailored for researchers, scientists, and professionals in drug development.

1. Theoretical Framework for Solubility

The solubility of a solid in a liquid is the maximum amount of the solid that can dissolve in a given amount of the solvent at a specific temperature to form a saturated solution.[2] The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3] This means that polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents.[4]

The this compound molecule possesses both polar and nonpolar characteristics. The benzimidazole ring system with its nitrogen and sulfur atoms can participate in hydrogen bonding and dipole-dipole interactions, contributing to its polar nature. Conversely, the fused benzene ring and the two methyl groups provide a nonpolar, hydrophobic character. The interplay of these features dictates its solubility in various organic solvents.

Several factors influence the solubility of this compound:

-

Solvent Polarity: The polarity of the organic solvent is a primary determinant of solubility. Polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are often good solvents for benzimidazole derivatives due to their ability to engage in dipole-dipole interactions.[5] Alcohols, being polar protic solvents, can act as both hydrogen bond donors and acceptors, potentially leading to good solubility. Nonpolar solvents like toluene and hexane are generally expected to be poor solvents for this compound due to the dominant polar nature of the benzimidazole-2-thiol core.

-

Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[2][4] This is because the dissolution process is often endothermic, and an increase in temperature provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces in the solvent.

-

Molecular Size and Shape: While not a variable for the solute itself, the size and shape of the solvent molecules can influence their ability to solvate the solute molecules effectively.[4]

2. Experimental Determination of Solubility

A systematic approach to determining the solubility of this compound involves a combination of a synthetic method for initial screening and an analytical method for precise quantification.

2.1. Initial Solubility Screening (Synthetic Method)

This method provides a rapid, qualitative assessment of solubility in a range of solvents.

Protocol:

-

Preparation: Dispense a small, accurately weighed amount (e.g., 1-5 mg) of this compound into separate small vials.

-

Solvent Addition: Add a measured volume (e.g., 0.1 mL) of the selected organic solvent to each vial.

-

Equilibration: Vigorously vortex each vial for 1-2 minutes. Allow the vials to stand at a constant temperature (e.g., room temperature, 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Observation: Visually inspect each vial for the presence of undissolved solid. If the solid has completely dissolved, the compound is soluble at that concentration. If undissolved solid remains, the solution is saturated.

-

Incremental Solvent Addition: To the vials with undissolved solid, add another measured volume of the solvent and repeat the equilibration and observation steps. This can provide a semi-quantitative estimate of solubility.

2.2. Quantitative Solubility Determination (Equilibrium Method with HPLC/UV-Vis Analysis)

This method provides accurate, quantitative solubility data.

Protocol:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to vials containing a known volume of each organic solvent to be tested. The amount of solid should be sufficient to ensure a saturated solution with visible excess solid after equilibration.

-

Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium solubility is reached. An orbital shaker or rotator is recommended.[6]

-

Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant. It is crucial to avoid transferring any solid particles. Filter the aliquot through a 0.22 µm syringe filter to remove any remaining undissolved compound.[6]

-

Dilution: Accurately dilute the filtered solution with a suitable solvent (often the same solvent or a mobile phase component for chromatography) to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.[6]

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results can be expressed in units such as g/L, mg/mL, or mol/L.

Workflow for Quantitative Solubility Determination

Caption: Workflow for the quantitative determination of solubility.

3. Data Presentation and Interpretation

For clarity and comparative analysis, solubility data should be presented in a structured format.

Table 1: Solubility of this compound in Various Organic Solvents at 25°C (Hypothetical Data)

| Solvent | Solvent Type | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 | > 0.56 | Freely Soluble |

| Dimethylformamide (DMF) | Polar Aprotic | 85 | 0.48 | Soluble |

| Methanol | Polar Protic | 25 | 0.14 | Sparingly Soluble |

| Ethanol | Polar Protic | 15 | 0.08 | Slightly Soluble |

| Acetone | Polar Aprotic | 10 | 0.06 | Slightly Soluble |

| Dichloromethane | Nonpolar | 2 | 0.01 | Very Slightly Soluble |

| Toluene | Nonpolar | < 1 | < 0.006 | Practically Insoluble |

| Hexane | Nonpolar | < 0.1 | < 0.0006 | Practically Insoluble |

Interpreting the Data:

The hypothetical data in Table 1 illustrates the expected trend of higher solubility in polar aprotic solvents and lower solubility in nonpolar solvents. The ability of DMSO and DMF to act as strong hydrogen bond acceptors and their high polarity make them excellent solvents for this compound. The decreasing solubility in the alcohol series (methanol to ethanol) can be attributed to the decreasing polarity and increasing nonpolar alkyl chain length.

4. Troubleshooting and Considerations

-

Metastable Forms: The presence of different polymorphic forms of this compound can lead to variations in measured solubility. It is important to characterize the solid form used in the experiments.

-

Solvent Purity: The purity of the solvents used can significantly impact solubility. The presence of water or other impurities can alter the solvent's properties.

-

pH Effects in Protic Solvents: In protic solvents, particularly those with some aqueous content, the pH can influence the ionization state of the benzimidazole-2-thiol and thus its solubility.[6]

-

Degradation: The stability of the compound in the chosen solvent over the equilibration period should be confirmed to ensure that the measured concentration reflects solubility and not the concentration of degradation products.

Logical Relationship of Factors Influencing Solubility

Caption: Factors influencing the solubility of the target compound.

Understanding the is paramount for its successful application in research and development. This guide has provided a framework for both the theoretical prediction and the practical determination of its solubility. By employing systematic experimental protocols and carefully considering the underlying physicochemical principles, researchers can generate reliable solubility data to inform formulation development, reaction optimization, and purification strategies.

References

- Technical Support Center: Enhancing Benzimidazole Compound Solubility for Biological Assays - Benchchem.

- This compound - Barcelona Fine Chemicals.

- Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene | Journal of Chemical & Engineering Data - ACS Publications.

- Solubility of benzimidazole in (+) chlorobutane, ([) dichloromethane, (/) toluene, or (b) 2-nitrotoluene - ResearchGate.

- (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene - ResearchGate.

- This compound | C9H10N2S | CID 2731017 - PubChem.

- This compound.

- What factors affect solubility? - AAT Bioquest.

- This compound | SCBT - Santa Cruz Biotechnology.

- 3287-49-4|this compound - BLDpharm.

- Product information, this compound | P&S Chemicals.

- RESEARCH ON BENZIMIDAZOLE DERIVATIVES - DTIC.

- Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf - NIH.

- 5,6-Dimethyl-1H-benzo[d]imidazole | Benzimidazole Derivative | MedChemExpress.

- Solubility and Factors Affecting Solubility - Chemistry LibreTexts.

- This compound | 3287-79-4 - Sigma-Aldrich.

- Chemical Properties of 2-Benzimidazolethiol (CAS 583-39-1) - Cheméo.

- The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions.

- Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2) benzimidazole, (9) 2-methylbenzimidazole, (/) 2-phenylimidazole, or (O) 4,5-diphenylimidazole in 2-nitrotoluene; points are the experimental values. … - ResearchGate.

- SOLUBILITY DATA SERIES.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

A Deep Dive into the 13C NMR Spectral Analysis of 5,6-dimethyl-1H-benzimidazole-2-thiol

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectral data for 5,6-dimethyl-1H-benzimidazole-2-thiol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this important heterocyclic compound, offering insights into experimental design, spectral interpretation, and the underlying chemical principles.

Introduction: The Significance of this compound

This compound is a heterocyclic compound of significant interest in medicinal chemistry. The benzimidazole scaffold is a privileged structure, appearing in a wide array of pharmacologically active agents. For instance, the 5,6-dimethyl-1-(α-d-ribofuranosyl)benzimidazole unit is a key component of Vitamin B12. Benzimidazole derivatives have demonstrated a broad spectrum of biological activities, including antifungal, anthelmintic, anti-HIV, antihistaminic, and antiulcer properties.[1] The "-2-thiol" substitution introduces a reactive group that is crucial for both biological activity and the synthesis of more complex derivatives.

Accurate structural characterization is paramount in the development of new chemical entities. 13C NMR spectroscopy is an indispensable tool for unambiguously determining the carbon framework of organic molecules, providing critical information on the number and chemical environment of each carbon atom.[2]

Thione-Thiol Tautomerism: A Key Structural Consideration

A crucial aspect of benzimidazole-2-thiol chemistry is the existence of thione-thiol tautomerism. In solution and the solid state, these molecules can exist in equilibrium between the thione form (with a C=S double bond and an N-H proton) and the thiol form (with a C-S-H single bond and a C=N double bond within the imidazole ring). For benzimidazole-2-thiones, it has been established that the thione tautomer is the predominant form in polar solvents and in the solid state.[3][4] This is attributed to the formation of strong N-H hydrogen bonds.[3] This guide will proceed with the analysis based on the predominance of the thione tautomer.

Experimental Protocol for 13C NMR Data Acquisition

The acquisition of high-quality 13C NMR data is fundamental for accurate structural analysis. The following protocol outlines a standard and reliable methodology for the analysis of this compound.

1. Sample Preparation:

-

Dissolve approximately 20-30 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d6 (DMSO-d6) is a common and effective choice for benzimidazole derivatives due to its excellent dissolving power and its ability to slow down proton exchange, which can lead to sharper signals for the N-H tautomer.[5]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. NMR Spectrometer Setup and Parameters:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

The experiment should be run at a standard probe temperature, typically 25°C.[6]

-

A standard 1D 13C NMR experiment with broadband proton decoupling is the primary technique.[7] This simplifies the spectrum by collapsing all 1H-13C couplings, resulting in a single peak for each unique carbon atom.

-

Key acquisition parameters to consider include:

-

Pulse Angle: A 30° pulse angle is often used to allow for a shorter relaxation delay.[8]

-

Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient for qualitative analysis.[8]

-

Acquisition Time (aq): An acquisition time of 1-2 seconds is standard.

-

Number of Scans (ns): Due to the low natural abundance of 13C (1.1%), a larger number of scans (e.g., 1024 or more) is generally required to achieve a good signal-to-noise ratio.[2]

-

3. Advanced 2D NMR Experiments for Unambiguous Assignment:

-

To definitively assign each carbon signal, two-dimensional (2D) NMR experiments are invaluable.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates carbon atoms with their directly attached protons, identifying CH, CH2, and CH3 groups.[2]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular structure.[2]

-

Below is a workflow diagram for the structural elucidation process:

Caption: Experimental workflow for 13C NMR analysis.

Predicted 13C NMR Spectral Data and Interpretation

While a publicly available, fully assigned 13C NMR spectrum for this compound was not found in the initial search, we can predict the chemical shifts and provide a detailed interpretation based on data from analogous structures and established principles of NMR spectroscopy. The structure and numbering scheme are shown below.

Caption: Structure of this compound.

Due to rapid proton exchange between N1 and N3 in many solvents, the pairs of carbons C4/C7 and C5/C6 often become chemically equivalent, leading to a simplified spectrum with fewer than the nine expected signals. However, in a solvent like DMSO, it is possible to observe distinct signals for these carbons.[5] The following table presents the predicted chemical shifts for each carbon atom.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C2 | ~168 | This carbon is a thiocarbonyl (C=S) and is therefore highly deshielded, appearing far downfield. For comparison, the C2 in 1-ethylbenzimidazolidine-2-thione is at 167.6 ppm.[3] |

| C3a & C7a | ~131-134 | These are quaternary carbons at the ring fusion. They are deshielded by the adjacent nitrogen atoms. |

| C5 & C6 | ~130-132 | These quaternary carbons are substituted with methyl groups. The substituent effect of the methyl group causes a downfield shift. |

| C4 & C7 | ~110 | These are protonated aromatic carbons. The shielding effect of the adjacent nitrogen atoms shifts them upfield compared to typical benzene carbons. In benzimidazole itself, these carbons appear around 115 ppm. |

| -CH3 | ~20 | The methyl carbons are expected in the typical aliphatic region. For a similar compound, 5,6-dimethyl-1-(substituted)-benzimidazole, the methyl carbons appear at 20.28 and 20.61 ppm.[9] |

Causality of Chemical Shifts and Substituent Effects

The chemical shift of a 13C nucleus is primarily influenced by the local electronic environment.

-

Hybridization: sp2 hybridized carbons (aromatic and C=S) are found at lower fields (higher ppm) than sp3 hybridized carbons (methyl groups).

-

Inductive Effects: Electronegative atoms like nitrogen and sulfur withdraw electron density, deshielding the adjacent carbon nuclei and shifting their signals downfield. This is evident in the downfield shifts of C2, C3a, and C7a.

-

Mesomeric (Resonance) Effects: The lone pair of electrons on the nitrogen atoms can be delocalized into the aromatic ring, which influences the electron density and thus the chemical shifts of the ring carbons, particularly C4, C5, C6, and C7.

-

Substituent Effects: The methyl groups at the C5 and C6 positions have a small deshielding effect on the carbons they are attached to (alpha-effect) and a slight shielding effect on the adjacent carbons (beta-effect).

Conclusion

The 13C NMR spectrum provides an unambiguous fingerprint of the carbon skeleton of this compound. A combination of 1D and 2D NMR experiments allows for the complete and confident assignment of all carbon resonances. Understanding the interplay of tautomerism, hybridization, and electronic effects is key to interpreting the spectrum correctly. This technical guide provides the foundational knowledge and experimental framework for researchers to effectively utilize 13C NMR in the characterization and development of novel benzimidazole-based compounds.

References

-

Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules. [Link]

-

Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole. International Journal of Medical Research and Health Sciences. [Link]

-

13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules. [Link]

-

13 C NMR spectra of benzimidazole salt 2i (CDCl 3 , 75 MHz). ResearchGate. [Link]

-

H NMR 13 C NMR shifts of benzimidazole Schiff base ligands and their metal complexes in ppm. ResearchGate. [Link]

-

Expedient synthesis of benzimidazoles using amides. The Royal Society of Chemistry. [Link]

-

13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). Royal Society of Chemistry. [Link]

-

This compound. PubChem. [Link]

-

5,6-Dimethyl-1H-benzimidazole. SpectraBase. [Link]

-

An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. PubMed Central. [Link]

-

Optimized Default 13C Parameters. NMR Facility - Chemistry Department. [Link]

-

Measuring methods available and examples of their applications 13C NMR. CEITEC. [Link]

-

A User Guide to Modern NMR Experiments. University of Oxford. [Link]

-

13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. ResearchGate. [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

Sources

- 1. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nmr.ceitec.cz [nmr.ceitec.cz]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. sc.edu [sc.edu]

- 8. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 9. researchgate.net [researchgate.net]

FT-IR analysis of 5,6-dimethyl-1H-benzimidazole-2-thiol

An In-Depth Technical Guide to the FT-IR Analysis of 5,6-dimethyl-1H-benzimidazole-2-thiol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of this compound (DMBIT). As a key heterocyclic compound, DMBIT is a significant building block in medicinal chemistry and drug development, finding applications in the synthesis of molecules with diverse pharmacological activities.[1][2] Understanding its structural and vibrational properties through FT-IR is fundamental for its characterization, purity assessment, and the study of its chemical behavior. This document delves into the principles of the analysis, a detailed protocol for sample preparation, and an expert interpretation of the resulting spectrum, with a particular focus on the critical thiol-thione tautomerism inherent to this class of molecules.[3]

Introduction: The Significance of DMBIT and Vibrational Spectroscopy

This compound is a derivative of benzimidazole, a privileged scaffold in pharmaceutical research due to its structural similarity to naturally occurring nucleotides, allowing for favorable interactions with biological macromolecules.[1][4] The incorporation of a thiol/thione group at the 2-position and methyl groups at the 5- and 6-positions creates a molecule with unique chemical properties and potential for further functionalization.[5][6]

Vibrational spectroscopy, specifically FT-IR, is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[7] When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds (e.g., stretching, bending). The resulting spectrum is a unique molecular fingerprint, providing invaluable information about the functional groups present and the overall molecular structure.[8] For a molecule like DMBIT, FT-IR is indispensable for confirming its identity and, crucially, for elucidating its dominant tautomeric form in the solid state.

The Thiol-Thione Tautomerism

A key structural feature of 2-mercaptobenzimidazoles is their existence in a tautomeric equilibrium between the thiol form (containing a C-SH group) and the thione form (containing a C=S group and an N-H group).[3] Theoretical and experimental studies have shown that in the solid state and in various solvents, the thione tautomer is thermodynamically more stable and therefore predominant.[9][10] This guide will interpret the FT-IR spectrum of DMBIT with the expectation of observing characteristic bands for the thione form.

Caption: Thiol-Thione tautomeric equilibrium of the title compound.

Experimental Protocol: FT-IR Analysis via KBr Pellet Method

To obtain a high-quality, reproducible FT-IR spectrum of solid DMBIT, the potassium bromide (KBr) pellet method is highly recommended. This protocol is a self-validating system; adherence to these steps ensures minimal interference from atmospheric moisture and scattering effects, leading to a clean and interpretable spectrum.

Rationale for Method Selection

The KBr pellet technique is chosen over alternatives like Nujol mulls or thin films for several reasons:

-

Transparency: KBr is transparent to infrared radiation over a wide spectral range (typically 4000-400 cm⁻¹), ensuring no interfering peaks from the matrix.[11]

-

Inertness: KBr is a stable, non-reactive salt that will not interact with the analyte.

-

Reduced Scattering: Properly prepared pellets are clear and minimize the scattering of infrared light (the Christiansen effect), which can distort peak shapes and baselines.[12]

Step-by-Step Protocol

-

Reagent & Equipment Preparation:

-

Sample Grinding:

-

Weigh approximately 1-2 mg of the solid DMBIT sample and 100-200 mg of the dried KBr powder.[14] The ratio of sample to KBr should be roughly 1:100.

-

Place the KBr and DMBIT into the agate mortar. Grind the mixture thoroughly for several minutes until it becomes a fine, homogenous powder.

-

Causality: This step is critical. Grinding the sample particles to a size smaller than the wavelength of the incident IR radiation is essential to minimize light scattering and produce sharp, well-defined absorption bands.[12]

-

-

Pellet Pressing:

-

Transfer a portion of the ground mixture into the pellet die.

-

Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a clear, transparent, or translucent pellet.[14] A cloudy or opaque pellet indicates insufficient grinding, excessive moisture, or trapped air, and it should be discarded.

-

-

Data Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment first. The instrument software will automatically subtract this from the sample spectrum to eliminate contributions from atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.

-

Caption: Experimental workflow for KBr pellet preparation and FT-IR analysis.

Interpretation of the FT-IR Spectrum of DMBIT

The FT-IR spectrum of DMBIT is rich with information. The key is to systematically assign the observed absorption bands to the specific vibrational modes of the molecule's functional groups. The interpretation below is based on the predominant thione tautomer.

| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment | Commentary |

| 3200 - 2800 | N-H Stretch | A broad band characteristic of the N-H group in the imidazole ring. Broadening is due to intermolecular hydrogen bonding (N-H···S=C). Its presence is strong evidence for the thione tautomer.[15] |

| 3100 - 3000 | Aromatic C-H Stretch | Medium to weak bands appearing just above 3000 cm⁻¹, typical for C-H bonds on a benzene ring.[3] |

| 2980 - 2850 | Aliphatic C-H Stretch | Asymmetric and symmetric stretching of the C-H bonds in the two methyl (-CH₃) groups on the benzene ring.[15] |

| ~2600 - 2550 | S-H Stretch (Thiol) | Expected to be absent or very weak. The lack of a significant peak in this region is the most compelling evidence that the compound exists primarily in the thione form in the solid state.[3] |

| 1625 - 1580 | C=N Stretch (Imidazole Ring) | A strong absorption band associated with the stretching of the carbon-nitrogen double bond within the imidazole moiety.[4][16] |

| 1600 - 1450 | C=C Aromatic Ring Stretch | Multiple sharp bands of variable intensity corresponding to the skeletal vibrations of the benzene ring.[3] |

| ~1375 | C-H Bending (Methyl) | A characteristic band for the symmetric bending (umbrella mode) of the methyl groups. |

| 1300 - 1100 | Thioamide II & III Bands (mixed C-N stretch & N-H bend) | Complex, coupled vibrations involving C-N stretching and N-H in-plane bending. These are characteristic of the thioamide (-NH-C=S) functional group. |

| ~1100 - 1000 | C=S Stretch (Thione) | This can be a band of medium to strong intensity. Its exact position is sensitive to coupling with other vibrations. The absence of this band in S-alkylated derivatives confirms its assignment.[16] |

| Below 900 | C-H Out-of-Plane Bending | Bending vibrations of the aromatic C-H bonds, which can be indicative of the substitution pattern on the benzene ring. |

Conclusion

References

-

Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. University of Colorado Boulder. [Link]

-

Pelletier, M. J. (2003). Sampling Technique for Organic Solids in IR Spectroscopy. Journal of Chemical Education, 80(1), 84. [Link]

-

University of the West Indies at Mona. (n.d.). Sample preparation for FT-IR. Department of Chemistry. [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell Instrument Co., Ltd. [Link]

-

Kadhim, M. A., & Al-ammar, R. H. (2016). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Oriental Journal of Chemistry, 32(3), 1641-1649. [Link]

-

Al-Masoudi, W. A., & Al-Sultani, K. J. (2024). Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. Mustansiriyah Journal of Science, 35(4), 52-60. [Link]

-

Flores-Alamo, M., et al. (2016). FT-IR overlay spectrum of N-alkylated benzimidazoles (1-7). ResearchGate. [Link]

-

Al-Hourani, B. J., et al. (2016). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules, 21(11), 1573. [Link]

-

LibreTexts Chemistry. (2022). 4.2: IR Spectroscopy. [Link]

-

ResearchGate. (n.d.). IR spectra of benzimidazole and the complexes. [Link]

-

Al-Juboori, S. A. (2015). Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. ResearchGate. [Link]

-

Gholipour, Y., & Ghiasi, M. (2012). A theoretical study on tautomerism of 2-mercaptobenzimidazole and its analogues. Computational and Theoretical Chemistry, 981, 68-76. [Link]

-

Yeliseyeva, T., et al. (2022). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Research Results in Pharmacology, 8(2), 1-14. [Link]

-

Al-Juboori, S. A. (2015). Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. Baghdad Science Journal, 12(2), 339-348. [Link]

-

Morgan, K. J. (1961). The infrared spectra of some simple benzimidazoles. Journal of the Chemical Society, 2343-2347. [Link]

-

Al-Ghorbani, M., et al. (2022). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Molecules, 27(19), 6598. [Link]

-

Gökçe, M., & Utku, S. (2007). A theoretical study of substituent effects on tautomerism of 2-hydroxybenzimidazoles. Journal of Molecular Structure: THEOCHEM, 804(1-3), 29-36. [Link]

-

Husain, A., et al. (2016). Synthesis, Docking and Antihyperglycemic Activity of Novel Fluorobenzimidazoles. Asian Journal of Organic & Medicinal Chemistry, 1(4), 209-216. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Ribeiro da Silva, M. A. V., et al. (2010). Energetic, structural and tautomeric analysis of 2-mercaptobenzimidazole. The Journal of Chemical Thermodynamics, 42(6), 768-774. [Link]

-

Ayub, M., et al. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. Molecules, 27(23), 8171. [Link]

-

Mary, Y. S., et al. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. Crystals, 12(3), 337. [Link]

-

Bansal, Y., & Bansal, G. (2017). Development of drugs based on Benzimidazole Heterocycle: Recent advancement and insights. Journal of Global Pharma Technology, 9(2), 1-13. [Link]

-

Mary, Y. S., et al. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. ResearchGate. [Link]

-

Sharma, D., et al. (2019). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 12(8), 4353-4381. [Link]

-

Muthunatesan, S., & Ragavendran, V. (2015). A study of vibrational spectra and investigations of charge transfer and chemical bonding features of 2-chloro benzimidazole based on DFT computations. Semantic Scholar. [Link]

-

Muthunatesan, S., & Ragavendran, V. (2015). A study of vibrational spectra and investigations of charge transfer and chemical bonding features of 2-chloro benzimidazole based on DFT computations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 134, 223-233. [Link]

-

Yeliseyeva, T., et al. (2022). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Research Results in Pharmacology. [Link]

-

Min, W., et al. (2025). Merging Vibrational Spectroscopy with Fluorescence Microscopy: Combining the Best of Two Worlds. Annual Review of Physical Chemistry, 76(1), 279-301. [Link]

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions | Research Results in Pharmacology [rrpharmacology.ru]

- 7. Merging Vibrational Spectroscopy with Fluorescence Microscopy: Combining the Best of Two Worlds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. FMUP - Energetic, structural and tautomeric analysis of 2-mercaptobenzimidazole [sigarra.up.pt]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. eng.uc.edu [eng.uc.edu]

- 14. drawellanalytical.com [drawellanalytical.com]

- 15. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 16. View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions | Research Results in Pharmacology [rrpharmacology.ru]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 5,6-dimethyl-1H-benzimidazole-2-thiol

Introduction

5,6-dimethyl-1H-benzimidazole-2-thiol is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a substituted benzimidazole, it belongs to a class of molecules known for a wide range of biological activities. Understanding the structural properties of this compound is paramount for its identification, characterization, and metabolism studies. Mass spectrometry is an indispensable tool for this purpose, providing detailed information about its molecular weight and structure through the analysis of its fragmentation patterns. This guide offers an in-depth exploration of the predicted mass spectrometric behavior of this compound, providing researchers, scientists, and drug development professionals with a comprehensive reference for their work.

The core of this guide is a scientifically-grounded prediction of the fragmentation pathways of this compound under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. These predictions are based on established fragmentation mechanisms of related benzimidazole derivatives, aromatic thiols, and dimethyl-substituted aromatic systems.

Molecular Structure and Tautomerism

This compound can exist in two tautomeric forms: the thione form and the thiol form. It has been shown that in both the solid state and in solution, the thione form is predominant.[1] This tautomerism is a critical consideration in mass spectrometry, as the initial structure of the ionized molecule can influence its subsequent fragmentation.

-

Thione Form: 5,6-dimethyl-1,3-dihydro-2H-benzimidazole-2-thione

-

Thiol Form: this compound

The stability of the thione form suggests that it will be the primary species ionized in the mass spectrometer.

Predicted Electron Ionization (EI) Fragmentation Pathway

Electron Ionization (EI) is a hard ionization technique that typically induces extensive fragmentation, providing a detailed fingerprint of the molecule. The molecular ion of this compound (in its thione form) is expected to be relatively stable due to the aromatic nature of the benzimidazole core.

The primary fragmentation pathways are predicted to involve cleavages of the heterocyclic ring and the loss of small neutral molecules. A key fragmentation pathway for benzimidazole derivatives is the elimination of a molecule of hydrogen cyanide (HCN).[2]

Key Predicted Fragment Ions under EI:

| m/z | Proposed Formula | Proposed Fragmentation Pathway |

| 178 | [C₉H₁₀N₂S]⁺• | Molecular Ion |

| 163 | [C₈H₇N₂S]⁺ | Loss of a methyl radical (•CH₃) |

| 151 | [C₉H₉N₂]⁺ | Loss of a hydrosulfuryl radical (•SH) |

| 145 | [C₈H₇N₂]⁺ | Loss of a thioformyl radical (•CHS) |

| 133 | [C₈H₇N]⁺• | Loss of HCN from the ion at m/z 160 (not shown) or a concerted loss |

| 118 | [C₈H₈]⁺• | Loss of thiourea (CH₄N₂S) from the molecular ion |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in alkylbenzene derivatives |

Proposed EI Fragmentation Scheme:

Predicted Electrospray Ionization (ESI) Fragmentation Pathway

Electrospray Ionization (ESI) is a soft ionization technique that typically results in protonated molecules, [M+H]⁺, with less extensive fragmentation compared to EI. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation of the protonated precursor ion.

For this compound, protonation is expected to occur on one of the nitrogen atoms of the imidazole ring or the sulfur atom. The fragmentation of the [M+H]⁺ ion will likely proceed through the loss of small neutral molecules.

Key Predicted Fragment Ions under ESI-MS/MS:

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Formula of Product Ion |

| 179 | 164 | CH₃ | [C₈H₈N₂S]⁺ |

| 179 | 152 | HCN | [C₈H₉NS]⁺ |

| 179 | 146 | SH | [C₉H₁₀N₂]⁺ |

| 179 | 125 | C₂H₂N₂ | [C₇H₇S]⁺ |

Proposed ESI-MS/MS Fragmentation Scheme:

Experimental Protocol for Mass Spectrometric Analysis

This protocol provides a general procedure for the analysis of this compound using a high-resolution mass spectrometer.

1. Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture thereof) to create a 1 mg/mL stock solution.

-

For ESI-MS, further dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

-

For direct infusion EI-MS, the sample can be introduced as a dilute solution in a volatile solvent. For GC-EI-MS, the sample should be dissolved in a volatile solvent suitable for gas chromatography.

2. Instrumentation and Parameters:

-

For ESI-MS/MS:

-

Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

-

MS1 Scan Range: m/z 50-500.

-

MS/MS Analysis: Select the [M+H]⁺ ion (m/z 179) for collision-induced dissociation (CID). Optimize collision energy to achieve a good distribution of fragment ions.

-

-

For EI-MS:

-

Mass Spectrometer: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source or a direct insertion probe.

-

Ionization Energy: 70 eV.

-

Scan Range: m/z 35-500.

-

For GC-MS: Use a suitable capillary column (e.g., a non-polar or mid-polar column) and an appropriate temperature program to ensure good chromatographic separation.

-

3. Data Analysis:

-

Acquire the full scan mass spectrum to identify the molecular ion (for EI) or the protonated molecule (for ESI).

-

Perform MS/MS on the precursor ion of interest to obtain the fragmentation pattern.

-

Use the instrument's software to determine the accurate masses of the precursor and fragment ions.

-

Propose elemental compositions for the observed ions based on their accurate masses.

-

Compare the observed fragmentation pattern with the proposed pathways outlined in this guide and with fragmentation data of related compounds from the literature.

Conclusion

The predicted fragmentation patterns for this compound provide a valuable framework for its identification and structural elucidation by mass spectrometry. Under Electron Ionization, fragmentation is expected to be extensive, with characteristic losses of methyl radicals and HCN from the benzimidazole core. Electrospray Ionization followed by tandem MS is predicted to yield a simpler spectrum dominated by the loss of small neutral molecules from the protonated precursor. This guide, with its proposed fragmentation schemes and detailed experimental protocol, serves as a comprehensive resource for researchers working with this important class of heterocyclic compounds.

References

- DeJongh, D. C., & Thomson, M. L. (1972). Pyrolyses and mass spectra of the 2-thiones of benzothiazole, benzimidazole, and benzoxazole. The Journal of Organic Chemistry, 37(7), 1135–1141.

- Ibrahim, H. K., El-Tamany, S. H., El-Shaarawy, R. F., & El-Deen, I. M. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 27(1), 65-79.

- El kihel, A., Ahbala, M., Ramdane, H., Nouiri, M., & Bauchat, P. (2016). Study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7295-7298.

- Hida, R., Robert, J., & Luu-Duc, C. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Spectroscopy Letters, 27(1), 35-42.

- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- Gómez-Zavaglia, A., & Fausto, R. (2011). The evidence for the occurrence of tautomeric structures for selected aldehydes and thioaldehydes. Journal of Molecular Structure, 993(1-3), 359-365.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- BenchChem. (2025).

- Hida, R., Robert, J., & Luu-Duc, C. (1994).

- Ibrahim, H. K., El-Tamany, S. H., El-Shaarawy, R. F., & El-Deen, I. M. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 27(1), 65-79.

- Thermo Fisher Scientific. (n.d.).